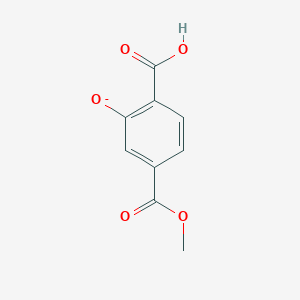
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is an organic compound that belongs to the class of hydrazines and pyridines This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, with two phenyl groups and two methyl groups as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine typically involves the reaction of 1,2-diphenylhydrazine with 4,6-dimethylpyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, silver nitrate, and permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents in these reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylhydrazine: A related compound with similar structural features but without the pyridine ring.
Azobenzene: An oxidation product of 1,2-diphenylhydrazine with different chemical properties.
4,6-Dimethylpyridine: The pyridine component of the compound, which can undergo similar reactions.
Uniqueness
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is unique due to the combination of the hydrazine and pyridine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
32812-38-7 |
|---|---|
Formule moléculaire |
C20H21N3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-[(4,6-dimethylpyridin-2-yl)methyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C20H21N3/c1-16-13-17(2)21-19(14-16)15-23(20-11-7-4-8-12-20)22-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3 |
Clé InChI |
KQEQKMMFXDLGJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)CN(C2=CC=CC=C2)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)


![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)







![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)
